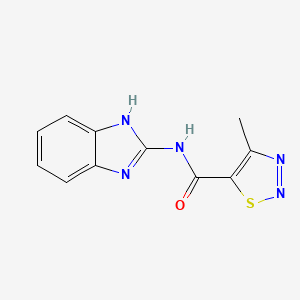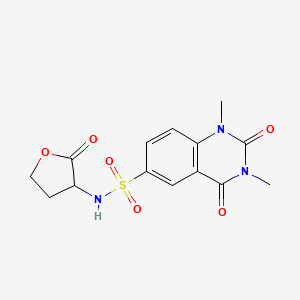
N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9N5OS and its molecular weight is 259.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide is 259.05278110 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Angiotensin II Receptor Antagonistic Activities
Research has explored the synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiadiazole, as novel tetrazole bioisosteres. These compounds, prepared from key intermediates, have shown high affinity for the AT1 receptor and the ability to inhibit the AII-induced pressor response, suggesting their potential as nonpeptide AII receptor antagonists. Enhanced bioavailability due to increased lipophilicity was noted, particularly for derivatives with oxadiazole and thiadiazole rings, indicating their relevance in cardiovascular research (Kohara et al., 1996).
Anticancer Properties
Benzimidazole carboxamide derivatives have been developed as potent PARP inhibitors, displaying significant efficacy in cancer treatment. One such compound, ABT-888, has shown excellent potency against PARP enzymes and demonstrated good oral bioavailability and in vivo efficacy in cancer models, highlighting its potential in oncology (Penning et al., 2009).
Antimicrobial and Antioxidant Activities
New substituted anilinobenzimidazoles carrying thiadiazole and other heterocycles have been synthesized and evaluated for their antimicrobial effectiveness. This research underscores the versatility of benzimidazole derivatives in developing new antimicrobial agents (Nofal et al., 2002). Additionally, benzimidazole derivatives have been investigated for their antioxidant properties, particularly against lipid peroxidation in the liver, showcasing their potential in oxidative stress-related conditions (Kuş et al., 2004).
Facile Synthesis and Biological Screening
Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has yielded compounds with significant anticancer activity. This method highlights an efficient approach to generating novel compounds for cancer research, with some derivatives showing promising activity against a panel of human cancer cell lines (Tiwari et al., 2017).
Wirkmechanismus
Target of Action
The primary target of N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site, causing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK . Molecular docking investigations predict that these derivatives have bonding interactions with the residues in the allosteric site of the GK protein .
Biochemical Pathways
The activation of glucokinase results in the increased conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways. This leads to increased glycolysis and glycogen synthesis, and decreased glucose levels . Therefore, the compound can have significant hypoglycemic effects, making it potentially useful for the therapy of type-2 diabetes .
Result of Action
The activation of glucokinase and the subsequent increase in glucose metabolism can lead to a decrease in blood glucose levels . This can be particularly beneficial in the context of type-2 diabetes, where the body struggles to regulate glucose levels effectively .
Safety and Hazards
The safety and hazards of imidazole-containing compounds depend on the specific compound. For example, some imidazole-containing compounds are used in commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Zukünftige Richtungen
The future directions for research into imidazole-containing compounds are broad. Given their wide range of biological activities, there is a great importance of heterocyclic ring-containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems . Furthermore, the details of the docking studies aided in the prediction of protein binding , which could be a promising direction for future research.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-6-9(18-16-15-6)10(17)14-11-12-7-4-2-3-5-8(7)13-11/h2-5H,1H3,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGWAOTVAAWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4500876.png)
![5-oxo-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4500882.png)
![6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4500883.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B4500889.png)
![4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol](/img/structure/B4500905.png)
![8-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B4500913.png)
![[4-(1-naphthyl)-2-pyrimidinyl]cyanamide](/img/structure/B4500928.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N-(3-pyridylmethyl)butanamide](/img/structure/B4500933.png)

![1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4500951.png)

![N-[4-(2-hydroxyethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4500968.png)
![2,2-dimethyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4500971.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4500974.png)
